molecular formula C9H5FO2S B13898240 6-Fluorobenzo[b]thiophene-3-carboxylic acid

6-Fluorobenzo[b]thiophene-3-carboxylic acid

Cat. No.: B13898240
M. Wt: 196.20 g/mol
InChI Key: JVKBFXIZVYAKET-UHFFFAOYSA-N
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Description

6-Fluorobenzo[b]thiophene-3-carboxylic acid is a fluorinated derivative of benzo[b]thiophene, a heterocyclic compound containing both sulfur and benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluorobenzo[b]thiophene-3-carboxylic acid typically involves the introduction of a fluorine atom into the benzo[b]thiophene ring. One common method is the direct fluorination of benzo[b]thiophene derivatives using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a solvent like acetonitrile or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled fluorination. The use of automated systems and advanced purification techniques, such as chromatography, ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Fluorobenzo[b]thiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted benzo[b]thiophene derivatives .

Scientific Research Applications

6-Fluorobenzo[b]thiophene-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 6-Fluorobenzo[b]thiophene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This leads to the modulation of biological pathways and the exertion of its effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid
  • 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid
  • Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate

Uniqueness

6-Fluorobenzo[b]thiophene-3-carboxylic acid is unique due to the presence of the fluorine atom at the 6-position, which significantly influences its chemical reactivity and biological activity. This fluorine substitution enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H5FO2S

Molecular Weight

196.20 g/mol

IUPAC Name

6-fluoro-1-benzothiophene-3-carboxylic acid

InChI

InChI=1S/C9H5FO2S/c10-5-1-2-6-7(9(11)12)4-13-8(6)3-5/h1-4H,(H,11,12)

InChI Key

JVKBFXIZVYAKET-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)SC=C2C(=O)O

Origin of Product

United States

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